1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one
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Overview
Description
1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chlorinated phenyl ring, a hydroxyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-hydroxy-5-methylbenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functional group modifications. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chloro-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(3-chloro-2-hydroxy-5-methylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar structure but lacks the chlorine and hydroxyl groups.
4-Chloro-3-methylmethcathinone: A synthetic cathinone with a similar substitution pattern on the phenyl ring.
Uniqueness: 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one is unique due to the presence of both a hydroxyl and a chlorine group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxy-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
ZNBNDRPGXRRVPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)C)Cl)O |
Origin of Product |
United States |
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